6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one
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Overview
Description
LY-3130481 is a compound known for its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is dependent on the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. LY-3130481 selectively inhibits the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8, with an inhibitory concentration 50 value of 65 nanomolar .
Preparation Methods
The synthesis of LY-3130481 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The industrial production methods for LY-3130481 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .
Chemical Reactions Analysis
LY-3130481 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LY-3130481 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its regulatory proteins.
Biology: It is used to investigate the role of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor in various biological processes, including synaptic transmission and plasticity.
Medicine: LY-3130481 is being studied for its potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
LY-3130481 exerts its effects by selectively inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. This inhibition reduces excitatory neurotransmission, which is key to its antiepileptic therapeutic potential. The molecular targets involved include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8 .
Comparison with Similar Compounds
LY-3130481 is unique in its selective inhibition of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. Similar compounds include:
JNJ-55511118: Another selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist that targets the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25) |
InChI Key |
HLTKOFPQDKJCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO |
Origin of Product |
United States |
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